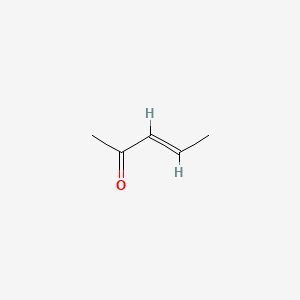
rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, trans (Rac-PCB-1-COOH) is a cyclic compound of the pyrazole family that is found in many natural sources. Rac-PCB-1-COOH is a chiral compound, meaning it can exist in two different forms, known as enantiomers. Rac-PCB-1-COOH has been studied extensively in the scientific community, due to its potential applications in various areas of research and development.
Applications De Recherche Scientifique
Rac-PCB-1-COOH has been used in a variety of scientific research applications, including as a catalyst for the synthesis of chiral compounds, as a ligand for asymmetric catalysis, and as a chiral auxiliaries for asymmetric synthesis. Rac-PCB-1-COOH has also been used in the study of protein-ligand interactions and in the study of enzyme kinetics.
Mécanisme D'action
Rac-PCB-1-COOH has been studied extensively in the scientific community due to its potential applications in various areas of research and development. The mechanism of action of Rac-PCB-1-COOH is largely unknown, however, it has been hypothesized that it acts as a chiral auxiliaries for asymmetric synthesis, as well as a ligand for asymmetric catalysis.
Biochemical and Physiological Effects
Rac-PCB-1-COOH has not been studied extensively in terms of its biochemical and physiological effects, however, it has been found to have some potential therapeutic benefits. In particular, Rac-PCB-1-COOH has been found to have potential anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-PCB-1-COOH has several advantages for use in lab experiments, including its low cost, ease of synthesis, and its ability to act as a chiral auxiliaries for asymmetric synthesis. However, there are some limitations to using Rac-PCB-1-COOH in lab experiments, including its instability in certain conditions, its low solubility, and its potential for toxicity.
Orientations Futures
There are several potential future directions for Rac-PCB-1-COOH research, including further investigation into its mechanism of action, its potential therapeutic benefits, and its potential applications in asymmetric synthesis. Additionally, further research could be conducted into the potential toxicity of Rac-PCB-1-COOH, as well as its potential for use in drug delivery systems. Finally, further research could be conducted into the potential for Rac-PCB-1-COOH to act as a ligand for asymmetric catalysis.
Méthodes De Synthèse
Rac-PCB-1-COOH can be synthesized through the Diels-Alder reaction of 1,3-diphenyl-2-propen-1-one with 1,3-diphenyl-1,3-cyclopentadiene. This reaction will yield 1,3-diphenyl-2-cyclobutene-1-carboxylic acid, trans, which can then be oxidized with pyridine hydrochloride to produce Rac-PCB-1-COOH.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, trans involves the synthesis of the cyclobutane ring followed by the addition of the pyrazole group and carboxylic acid functional group.", "Starting Materials": [ "Cyclobutene", "1H-pyrazole", "Ethyl diazoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Diethyl ether", "Chloroform", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of cyclobutane ring", "a. Cyclobutene is reacted with ethyl diazoacetate in the presence of a catalyst to form a cyclobutene-1-carboxylic acid intermediate.", "b. The intermediate is then hydrolyzed with sodium hydroxide to form cyclobutane-1-carboxylic acid.", "Step 2: Addition of pyrazole group", "a. Cyclobutane-1-carboxylic acid is reacted with 1H-pyrazole in the presence of a coupling agent to form racemic mixture of (1R,2R)- and (1S,2S)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid.", "Step 3: Separation of racemic mixture", "a. The racemic mixture is separated using column chromatography to obtain the desired (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid.", "Step 4: Formation of trans isomer", "a. The desired compound is then treated with acetic acid and sodium acetate to form the trans isomer.", "Step 5: Purification", "a. The trans isomer is purified using recrystallization with methanol and diethyl ether.", "Step 6: Final product", "a. The final product is obtained as rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, trans." ] } | |
Numéro CAS |
2307755-49-1 |
Nom du produit |
rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, trans |
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




